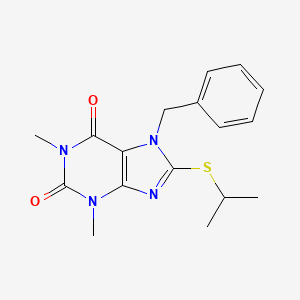

7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione

Description

Properties

IUPAC Name |

7-benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S/c1-11(2)24-16-18-14-13(15(22)20(4)17(23)19(14)3)21(16)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHGDLGLIBIVYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with benzyl halides, followed by methylation and the introduction of the propan-2-ylsulfanyl group through thiolation reactions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or propan-2-ylsulfanyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Amines or thiols in polar aprotic solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of purine metabolism enzymes, affecting nucleotide synthesis and cell proliferation.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations:

- Molecular Weight and Bulkiness: The isopropylthio group (C₃H₇S) increases molecular weight compared to chloro (Cl) and nitro (NO₂) derivatives but is less bulky than biphenyl (C₁₂H₁₀). This may enhance lipid solubility relative to polar substituents like NO₂ .

- Melting Points : Chloro and phenyl derivatives exhibit higher melting points (152–164°C), likely due to stronger intermolecular forces (halogen/phenyl π-stacking). The isopropylthio group’s reduced polarity might lower the melting point slightly.

- NMR Trends: N-CH₃ chemical shifts in analogs range from 3.22–3.64 ppm, suggesting minor electronic perturbations from 8-substituents. The isopropylthio group’s electron-donating nature could upshift these signals slightly .

Stability and Reactivity

- Nitro Derivative (C₁₄H₁₃N₅O₄): The electron-withdrawing NO₂ group likely increases acidity at adjacent positions, altering reactivity in further substitutions .

Biological Activity

7-Benzyl-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione is a synthetic organic compound categorized under purine derivatives. Its unique structural features, including a benzyl group and a propan-2-ylsulfanyl group, have garnered interest in various biological research fields. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C17H20N4O2S

- CAS Number : 332905-25-6

The presence of the propan-2-ylsulfanyl group is significant as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in purine metabolism. This inhibition can lead to altered nucleotide synthesis and cell proliferation, making it a candidate for therapeutic applications in cancer treatment.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell wall synthesis and metabolic pathways.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has shown promising results in preclinical studies for its anticancer properties. It appears to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: In vitro Studies

A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant cell death compared to control groups. The IC50 value was determined to be approximately 25 µM.

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 25 | Induction of apoptosis | |

| HeLa (Cervical) | 30 | Inhibition of cell proliferation | |

| A549 (Lung) | 28 | Activation of caspase pathways |

Research Applications

The compound serves as a valuable tool in medicinal chemistry due to its potential applications in drug development. Ongoing research focuses on modifying its structure to enhance efficacy and reduce toxicity.

Future Directions

Future studies are needed to explore:

- The detailed mechanisms by which this compound interacts with cellular targets.

- The potential for combination therapies with existing anticancer agents.

- Clinical trials to evaluate safety and efficacy in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.